3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H18N2O6 It is known for its unique structure, which includes three methoxy groups and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-methyl-3-nitroaniline.
Formation of Benzoyl Chloride: 3,4,5-trimethoxybenzoic acid is converted to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 4-methyl-3-nitroaniline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Reduction: 3,4,5-trimethoxy-N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is not fully understood. its derivatives are known to interact with various molecular targets and pathways:
Enzyme Inhibition: Some derivatives inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Certain derivatives may bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O6 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O6/c1-10-5-6-12(9-13(10)19(21)22)18-17(20)11-7-14(23-2)16(25-4)15(8-11)24-3/h5-9H,1-4H3,(H,18,20) |
InChI Key |
FUVYBBAAYGNVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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